Cas no 1274075-70-5 (3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one)

3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one structure
1274075-70-5 structure
Product Name:3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
CAS No:1274075-70-5
MF:C7H10N2O2
MW:154.166501522064
CID:5736758
PubChem ID:55037841
Update Time:2025-07-20

3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • AKOS006049096
    • 1274075-70-5
    • 3-Amino-1-(2-hydroxyethyl)pyridin-2(1h)-one
    • 3-amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
    • CS-0348650
    • EN300-783211
    • 2(1H)-Pyridinone, 3-amino-1-(2-hydroxyethyl)-
    • 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
    • Inchi: 1S/C7H10N2O2/c8-6-2-1-3-9(4-5-10)7(6)11/h1-3,10H,4-5,8H2
    • InChI Key: NFGSHSPIIRCVFA-UHFFFAOYSA-N
    • SMILES: OCCN1C=CC=C(C1=O)N

Computed Properties

  • Exact Mass: 154.074227566g/mol
  • Monoisotopic Mass: 154.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 66.6Ų

Experimental Properties

  • Density: 1.271±0.06 g/cm3(Predicted)
  • Boiling Point: 396.1±42.0 °C(Predicted)
  • pka: 14.44±0.10(Predicted)

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3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one Related Literature

Additional information on 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one

Comprehensive Analysis of 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS No. 1274075-70-5): Properties, Applications, and Research Insights

The compound 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS No. 1274075-70-5) is a specialized heterocyclic molecule gaining attention in pharmaceutical and biochemical research due to its unique structural features. With a molecular formula of C7H10N2O2, this derivative of dihydropyridinone combines an amino group and a hydroxyethyl side chain, making it a versatile intermediate for drug discovery. Researchers are particularly interested in its potential as a kinase inhibitor scaffold or enzyme modulator, aligning with current trends in targeted therapy development.

Recent literature highlights the growing demand for functionalized dihydropyridinones like CAS No. 1274075-70-5 in medicinal chemistry. Its hydrogen-bond donor/acceptor capabilities enable precise molecular interactions, a property highly sought after in fragment-based drug design (FBDD). The compound's water solubility (enhanced by the hydroxyethyl group) addresses a key challenge in bioavailability optimization – a hot topic in AI-driven drug discovery platforms where researchers frequently search for "polar heterocycles for lead optimization".

Synthetic approaches to 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one typically involve cyclocondensation reactions of β-keto esters with urea derivatives, followed by N-alkylation. Advanced purification techniques like preparative HPLC ensure high purity (>98%) for research applications. Analytical characterization commonly employs LC-MS (showing [M+H]+ at m/z 155.08) and NMR spectroscopy (with distinctive signals at δ 6.3 ppm for the vinyl proton). These details respond to frequent search queries about "characterization of amino dihydropyridinones" in scientific databases.

The safety profile of CAS No. 1274075-70-5 makes it attractive for laboratory use. While comprehensive toxicological data remains under investigation, preliminary studies suggest lower reactivity compared to analogous halogenated pyridinones. This aligns with the pharmaceutical industry's shift toward greener synthetic intermediates, a trending topic in sustainable chemistry forums. Storage recommendations (2-8°C under inert atmosphere) mirror best practices for amino-heterocycle preservation – another frequently searched technical parameter.

Emerging applications explore this compound's role in fluorescence probes development, leveraging its conjugated system for bioimaging applications. The amino group allows straightforward derivatization with fluorophore tags, addressing growing interest in "small molecule optical sensors" – a PubMed search term with 23% annual growth. Additionally, computational studies suggest potential as a metal-chelating agent, relevant to catalytic antibody research.

Market analysis indicates rising procurement of CAS No. 1274075-70-5 by contract research organizations (CROs) specializing in fragment library development. The compound's Lipinski rule compliance (molecular weight 154.17, LogP ~0.5) makes it valuable for hit-to-lead programs. This connects to trending searches about "privileged structures in medicinal chemistry" and "RO5-compliant building blocks", reflecting industry needs for drug-like scaffolds.

Ongoing research explores 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one's potential in bioconjugation chemistry. The hydroxyethyl side chain enables PEGylation strategies – a technique gaining traction in antibody-drug conjugate (ADC) development. This addresses frequent queries about "heterocyclic linkers for payload attachment" in ADC literature. Stability studies in physiological buffers (pH 7.4, 37°C) show promising results for such applications.

For researchers investigating structure-activity relationships (SAR), this compound serves as a valuable molecular editing template. The synthetic accessibility of N1-substituted variants allows systematic exploration of pharmacophore space – a strategy highlighted in recent machine learning-assisted drug design publications. These aspects respond to growing academic interest in "scaffold hopping with dihydropyridinones" and "SAR by catalog" approaches.

Quality control protocols for CAS No. 1274075-70-5 emphasize residual solvent analysis (particularly for polar aprotic solvents) and chiral purity verification, as the compound contains a stereocenter at the hydroxyethyl-bearing carbon. These specifications cater to stringent requirements in preclinical candidate screening, addressing common quality concerns in high-throughput screening (HTS) workflows.

The future research trajectory for this compound likely involves crystallography studies to elucidate its protein-binding motifs, particularly in ATP-binding pockets. Such data would significantly enhance its utility in structure-based drug design (SBDD) – a field experiencing rapid growth with cryo-EM advancements. These directions align with trending searches about "heterocyclic fragments for X-ray crystallography" and "fragment screening by SPR".

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